1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol
Description
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol is a synthetic organic compound featuring a naphthalen-2-ol moiety linked via a methyl bridge to a piperazine ring substituted with a 2-methoxyphenyl group. This structure combines aromatic, hydrogen-bonding (naphthalen-2-ol), and basic (piperazine) functionalities, making it a candidate for interactions with biological targets such as neurotransmitter receptors.
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H24N2O2/c1-26-22-9-5-4-8-20(22)24-14-12-23(13-15-24)16-19-18-7-3-2-6-17(18)10-11-21(19)25/h2-11,25H,12-16H2,1H3 |
InChI Key |
WGFIVTMADDNYGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves the reaction of 2-methoxyphenylpiperazine with naphthalen-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the naphthalen-2-ol, followed by nucleophilic substitution with 2-methoxyphenylpiperazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are summarized below:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
In contrast, ethanol or propan-2-ol linkers (e.g., 4j, Naftopidil) introduce flexibility, which may enhance binding to larger receptor pockets . Triazole linkers (e.g., BAK 05-52) enable click chemistry synthesis and may improve metabolic stability compared to ether or alcohol bridges .
Substituent Effects :
- The 2-methoxyphenyl group on piperazine is conserved in high-affinity 5-HT6 and dopamine D3 ligands, suggesting its role in π-π stacking or hydrogen bonding with receptors .
- Sulfonyl groups (e.g., in 4j) enhance lipophilicity and binding potency, while naphthalen-1-yloxy (Naftopidil) shifts target selectivity to adrenergic receptors .
Biological Activity: 5-HT6 Antagonists: Compounds with ethanol linkers and sulfonylindole groups (4b, 4g, 4j) exhibit nanomolar potency, highlighting the importance of both the piperazine and sulfonyl motifs . Dopamine D3 Ligands: Triazole-linked derivatives (e.g., BAK 05-52) show moderate yields and melting points, indicating trade-offs between synthetic efficiency and physical properties .
Synthetic Accessibility :
- Click chemistry () and diazo-coupling () offer efficient routes for triazole and diazenyl analogs, respectively. The target compound’s methyl-linked structure may require alternative strategies, such as Mannich reactions or reductive amination.
Biological Activity
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine ring and a naphthalen-2-ol moiety, suggests various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C24H28N2O3
- Molecular Weight : 392.49 g/mol
- IUPAC Name : 1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol
- Canonical SMILES :
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O
The mechanism of action of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol primarily involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, such as smooth muscle contraction and neurotransmitter release. This interaction suggests potential applications in treating cardiovascular disorders and neurological conditions.
Antimicrobial Activity
Research indicates that compounds structurally related to 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with piperazine rings demonstrate effectiveness against strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol | TBD | TBD |
| PNT (related compound) | 5.0 (S. aureus) | MRSA |
| TBA (related compound) | 1.25 (S. aureus) | MRSA |
Neuropharmacological Activity
The compound has been explored for its neuropharmacological effects, particularly as a potential treatment for anxiety and depression due to its ability to modulate serotonin receptors . This activity is attributed to the structural similarity with known antidepressants such as trazodone.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Properties : A derivative of naphtho[2,3-d]thiazole exhibited significant antimicrobial activity against S. aureus and MRSA, with mechanisms involving cell membrane disruption and inhibition of DNA gyrase .
- Neuropharmacological Assessment : A related study highlighted that piperazine derivatives can enhance serotonergic transmission, suggesting potential use in treating mood disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Main Activity | Unique Features |
|---|---|---|
| Trazodone | Antidepressant | Alpha1-antagonist |
| Naftopidil | Benign prostatic hyperplasia treatment | Selective alpha blocker |
| Urapidil | Antihypertensive agent | Dual action on alpha receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
